molecular formula C22H22ClN5O2 B12796957 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- CAS No. 72754-68-8

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-

Cat. No.: B12796957
CAS No.: 72754-68-8
M. Wt: 423.9 g/mol
InChI Key: QQBPMNIYGSXMML-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the 3-chlorophenyl and phenylmethyl groups through nucleophilic substitution reactions. The final steps often involve the addition of the aminoethyl and dimethyl groups under controlled conditions to ensure the correct positioning and stability of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, essential for pharmaceutical applications. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the purine core, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, amines, and alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different pharmacological properties.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an anti-cancer agent, antiviral compound, and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar purine structure but with different substituents.

    Theophylline (1,3-Dimethylxanthine): Another purine derivative with bronchodilator properties.

    Adenine (6-Aminopurine): A naturally occurring purine base in DNA and RNA.

Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.

This detailed overview highlights the significance of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- in various scientific fields, emphasizing its potential and versatility

Properties

CAS No.

72754-68-8

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

7-[2-[[(3-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)12-11-24-18(15-7-4-3-5-8-15)16-9-6-10-17(23)13-16/h3-10,13-14,18,24H,11-12H2,1-2H3

InChI Key

QQBPMNIYGSXMML-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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